(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
AMP-579 is an adenosine A1 receptor agonist potentially for the treatment of myocardial infarction. Additionally, it was found to be potent in A2b-adenosine receptor agonist in human 293 cells and rabbit hearts.
Brand Name:
Vulcanchem
CAS No.:
143395-98-6
VCID:
VC0518768
InChI:
InChI=1S/C22H28ClN5O3S/c1-3-12(9-17-14(23)6-8-32-17)27-15-5-7-25-21-18(15)26-11-28(21)16-10-13(19(29)20(16)30)22(31)24-4-2/h5-8,11-13,16,19-20,29-30H,3-4,9-10H2,1-2H3,(H,24,31)(H,25,27)/t12-,13+,16-,19-,20+/m1/s1
SMILES:
CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC
Molecular Formula:
C22H28ClN5O3S
Molecular Weight:
478 g/mol
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
CAS No.: 143395-98-6
Cat. No.: VC0518768
Molecular Formula: C22H28ClN5O3S
Molecular Weight: 478 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AMP-579 is an adenosine A1 receptor agonist potentially for the treatment of myocardial infarction. Additionally, it was found to be potent in A2b-adenosine receptor agonist in human 293 cells and rabbit hearts. |
|---|---|
| CAS No. | 143395-98-6 |
| Molecular Formula | C22H28ClN5O3S |
| Molecular Weight | 478 g/mol |
| IUPAC Name | (1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C22H28ClN5O3S/c1-3-12(9-17-14(23)6-8-32-17)27-15-5-7-25-21-18(15)26-11-28(21)16-10-13(19(29)20(16)30)22(31)24-4-2/h5-8,11-13,16,19-20,29-30H,3-4,9-10H2,1-2H3,(H,24,31)(H,25,27)/t12-,13+,16-,19-,20+/m1/s1 |
| Standard InChI Key | CKQOOYMMAAPDKH-QODLLSGVSA-N |
| Isomeric SMILES | CC[C@H](CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)C(=O)NCC |
| SMILES | CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC |
| Canonical SMILES | CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC |
| Appearance | Solid powder |
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